3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a dichlorophenyl group, a methyl group, and an oxazole ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring.
Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms with chlorine atoms on the phenyl ring.
Attachment of the Methyl Group:
Formation of the Carboxamide Group: This step involves the reaction of the oxazole derivative with appropriate reagents to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with different functional groups.
Scientific Research Applications
3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2,6-DICHLOROPHENYL)-5-METHYL-N-[(OXOLAN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE include:
- METHYL 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXYLATE
- (2E)-3-(2,6-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)-PROP-2-EN-1-ONE
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines a dichlorophenyl group, a methyl group, and an oxazole ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject for research and industrial applications.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3/c1-9-13(16(21)19-8-10-4-3-7-22-10)15(20-23-9)14-11(17)5-2-6-12(14)18/h2,5-6,10H,3-4,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGDOCRMDWLLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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